

# An In-depth Technical Guide to 1-Methylindazole: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: **1-Methylindazole**

Cat. No.: **B079620**

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## Authored by a Senior Application Scientist

Introduction: **1-Methylindazole**, a heterocyclic aromatic organic compound, holds a significant position in the landscape of pharmaceutical and chemical research. This guide provides an in-depth exploration of its core properties, synthesis methodologies, and critical applications, with a particular focus on its role in drug development. As a pivotal structural motif, understanding the nuances of **1-Methylindazole** is essential for researchers and scientists aiming to leverage its potential in creating novel chemical entities.

## Compound Identification and Core Properties

**1-Methylindazole** is identified by the CAS number 13436-48-1.<sup>[1][2][3]</sup> It belongs to the indazole family, which is characterized by a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The methylation at the N1 position significantly influences its chemical behavior and physical properties compared to its parent compound, indazole.

## Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of **1-Methylindazole** is presented in the table below. These properties are fundamental for its handling, storage, and application in various chemical reactions.

Property	Value	Source
CAS Number	13436-48-1	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	132.16 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Not explicitly found, but related compounds are white to off-white crystalline powders.	<a href="#">[4]</a>
Melting Point	60.5°C	<a href="#">[1]</a>
Boiling Point	231 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.11 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	93.5 °C	<a href="#">[1]</a>
Solubility	Soluble in methanol. <a href="#">[4]</a> Water solubility information for the parent compound is limited.	
Vapor Pressure	0.0968 mmHg at 25°C	<a href="#">[1]</a>
Refractive Index	1.609	<a href="#">[1]</a>

## Spectral Data

The structural elucidation of **1-Methylindazole** and its derivatives is routinely confirmed through various spectroscopic techniques. Key spectral data includes:

- <sup>1</sup>H NMR: Proton NMR provides characteristic signals for the methyl group and the aromatic protons on the bicyclic ring system.[\[5\]](#)
- <sup>13</sup>C NMR: Carbon NMR is utilized to identify the number and chemical environment of the carbon atoms within the molecule.[\[3\]](#)
- IR Spectroscopy: Infrared spectroscopy helps in identifying the functional groups and the overall fingerprint of the molecule.[\[6\]](#)

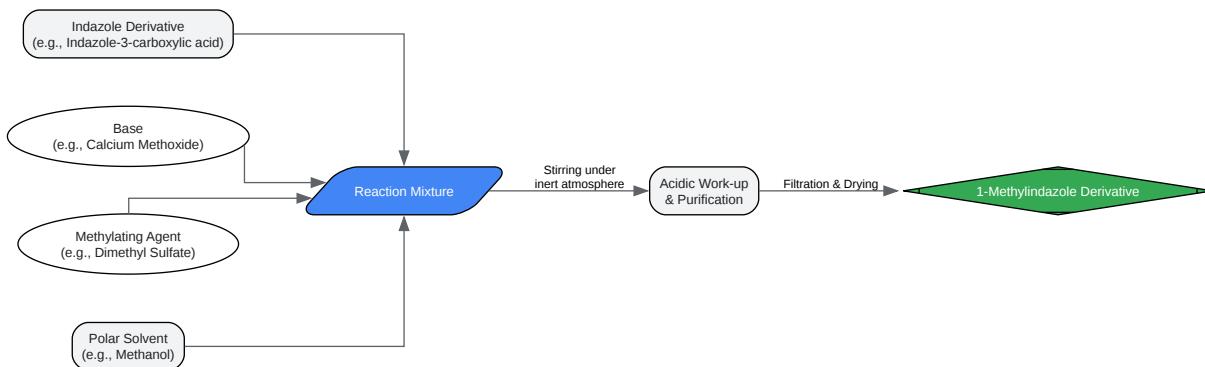
- Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the compound.

## Synthesis and Reactivity

The synthesis of **1-Methylindazole** and its derivatives is a subject of considerable interest, particularly for its application in the pharmaceutical industry.

## General Synthesis Workflow

The methylation of the indazole ring system is a common strategy. While specific protocols for the direct synthesis of **1-Methylindazole** are less detailed in the provided results, the synthesis of the closely related and highly important **1-Methylindazole-3-carboxylic acid** offers significant insight. A general workflow for the N-methylation of an indazole derivative is depicted below.



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Caption: General workflow for the N1-methylation of an indazole derivative.

## Detailed Experimental Protocol: Synthesis of 1-Methylindazole-3-carboxylic acid

The following protocol is a representative method for the synthesis of **1-Methylindazole-3-carboxylic acid**, a key intermediate for the drug Granisetron.<sup>[7][8][9]</sup> This process highlights the regioselective methylation at the N1 position.

### Materials:

- Indazole-3-carboxylic acid
- Calcium methoxide
- Methanol (industrial grade)
- Dimethyl sulfate
- Hydrochloric acid (5%)
- Water

### Procedure:

- To a reaction vessel containing 150 ml of industrial methanol, add 13.0 g (0.124 mole) of calcium methoxide.
- Heat the mixture to reflux for 2 hours under a nitrogen atmosphere.
- Add 10 g (0.062 mole) of indazole-3-carboxylic acid to the mixture and continue to heat under reflux for an additional 2 hours.
- Cool the reaction mixture and then slowly add the methylating agent, such as dimethyl sulfate.
- After the addition is complete, allow the mixture to stir vigorously for 6 hours.
- Remove the methanol from the filtrate under reduced pressure.

- Adjust the pH of the remaining mixture to approximately 1 by adding hydrochloric acid.
- Continue vigorous stirring for 2 hours to precipitate the solid product.
- Collect the solid product by filtration and wash it with 5% hydrochloric acid (3 x 30 ml).
- Dry the product overnight in an oven at 50°C to obtain **1-Methylindazole-3-carboxylic acid**.

Causality Behind Experimental Choices:

- The use of a base like calcium methoxide is crucial for deprotonating the indazole ring, making it more nucleophilic for the subsequent methylation reaction.
- Conducting the reaction under an inert nitrogen atmosphere prevents unwanted side reactions with atmospheric components.
- The acidic work-up is necessary to neutralize any remaining base and to protonate the carboxylic acid group, facilitating its precipitation.

## Chemical Reactivity

**1-Methylindazole** undergoes various chemical reactions, with the C3 position being particularly reactive. One notable reaction is the direct C-H arylation, which is a powerful method for creating carbon-carbon bonds. This palladium-catalyzed reaction allows for the coupling of **1-methylindazole** with various (hetero)aryl bromides, expanding the chemical diversity of accessible indazole derivatives.[10]

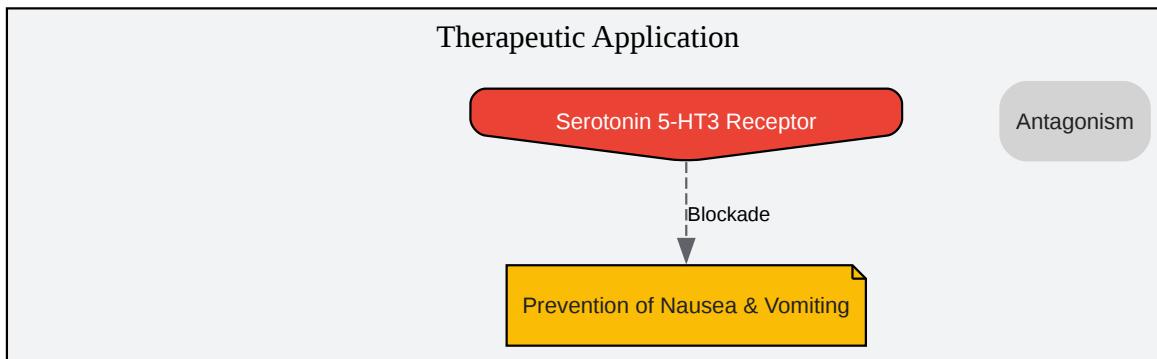
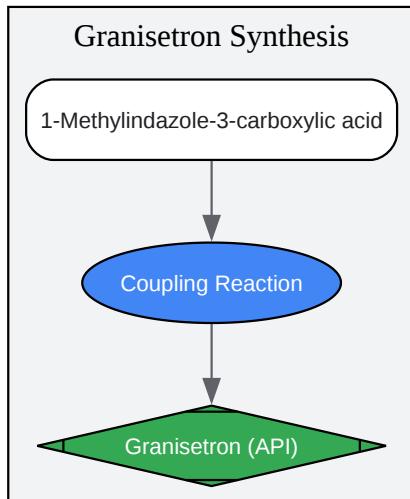
## Applications in Drug Development

The primary and most significant application of **1-Methylindazole** and its derivatives is as a key intermediate in the synthesis of pharmaceuticals.

## Role in the Synthesis of Granisetron

**1-Methylindazole-3-carboxylic acid** is a vital precursor in the manufacturing of Granisetron.[4][7][8] Granisetron is a potent serotonin 5-HT<sub>3</sub> receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy. The structural integrity and

purity of the **1-Methylindazole** core are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).



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Caption: Role of **1-Methylindazole**-3-carboxylic acid in Granisetron synthesis and its mechanism of action.

## Broader Research Applications

The indazole scaffold, including the 1-methylated form, is a privileged structure in medicinal chemistry. It is explored for a variety of therapeutic targets due to its ability to participate in

hydrogen bonding and other molecular interactions. Research into indazole derivatives extends to areas such as oncology, anti-inflammatory agents, and neuroprotective therapies.[11]

## Safety and Handling

Proper handling and storage of **1-Methylindazole** and its derivatives are essential to ensure laboratory safety.

## Hazard Identification

Based on available safety data sheets for related compounds, **1-Methylindazole** derivatives are generally considered hazardous. The GHS classifications often include:

- Acute Toxicity, Oral: Harmful if swallowed.[12][13]
- Skin Corrosion/Irritation: Causes skin irritation.[3][14]
- Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][14]
- Specific target organ toxicity (single exposure): May cause respiratory irritation.[3]

## Recommended Handling Procedures

- Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[12][15]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14] A NIOSH/MSHA-approved respirator may be necessary if dust is generated.[14]
- Hygiene: Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke in the work area.[12]
- Spills: In case of a spill, avoid generating dust.[15] Clean up spills immediately using appropriate absorbent material and dispose of waste in a labeled container.[15]

## Storage

Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed to prevent moisture absorption and contamination.[4]

## Conclusion

**1-Methylindazole** is a compound of significant scientific and commercial interest, primarily due to its indispensable role as a building block in the synthesis of the antiemetic drug Granisetron. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable tool for medicinal chemists. Further research into the reactivity and biological activity of novel **1-Methylindazole** derivatives holds the promise of discovering new therapeutic agents for a range of diseases. This guide has provided a comprehensive overview for researchers, scientists, and drug development professionals to support their work with this important heterocyclic compound.

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